molecular formula C20H24N2O3 B11173937 N-benzyl-2-[(3-ethoxypropanoyl)amino]-N-methylbenzamide

N-benzyl-2-[(3-ethoxypropanoyl)amino]-N-methylbenzamide

Cat. No.: B11173937
M. Wt: 340.4 g/mol
InChI Key: ICJSLQUKDBYXCT-UHFFFAOYSA-N
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Description

N-benzyl-2-[(3-ethoxypropanoyl)amino]-N-methylbenzamide is a synthetic organic compound with the molecular formula C19H22N2O3 and a molecular weight of 326.39 g/mol . This compound is characterized by its benzamide structure, which includes a benzyl group, an ethoxypropanoyl group, and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(3-ethoxypropanoyl)amino]-N-methylbenzamide typically involves the reaction of benzylamine with 3-ethoxypropanoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with N-methylbenzamide in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(3-ethoxypropanoyl)amino]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethoxypropanoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-[(3-ethoxypropanoyl)amino]-N-methylbenzamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(3-ethoxypropanoyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[(3-ethoxypropanoyl)amino]-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-benzyl-2-(3-ethoxypropanoylamino)-N-methylbenzamide

InChI

InChI=1S/C20H24N2O3/c1-3-25-14-13-19(23)21-18-12-8-7-11-17(18)20(24)22(2)15-16-9-5-4-6-10-16/h4-12H,3,13-15H2,1-2H3,(H,21,23)

InChI Key

ICJSLQUKDBYXCT-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=CC=CC=C1C(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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